1,5-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-methoxy-4-oxo-, ethyl ester
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Overview
Description
1,5-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-methoxy-4-oxo-, ethyl ester is a heterocyclic compound that belongs to the class of naphthyridines These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-naphthyridine derivatives typically involves the Gould-Jacobs reaction. This reaction starts with the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-methoxy-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into different derivatives with altered properties.
Substitution: Common in heterocyclic chemistry, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution with reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1,5-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-methoxy-4-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-methoxy-4-oxo-, ethyl ester involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: A 1,8-naphthyridine derivative with potent antibacterial activity.
6-Chloro-1,5-naphthyridine-4-oxo-3-carboxylic acid ethyl ester: Another naphthyridine derivative with similar structural features.
Uniqueness
1,5-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-methoxy-4-oxo-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and ethyl ester groups can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H12N2O4 |
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Molecular Weight |
248.23 g/mol |
IUPAC Name |
ethyl 7-methoxy-4-oxo-4aH-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H12N2O4/c1-3-18-12(16)8-6-13-9-4-7(17-2)5-14-10(9)11(8)15/h4-6,10H,3H2,1-2H3 |
InChI Key |
KYOWNSADTBAJJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=NC2C1=O)OC |
Origin of Product |
United States |
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